molecular formula C24H17N3O4S2 B2407401 4-benzoyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865182-00-9

4-benzoyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2407401
CAS No.: 865182-00-9
M. Wt: 475.54
InChI Key: VLGYOMJNRHEVPL-LCUIJRPUSA-N
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Description

4-benzoyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C24H17N3O4S2 and its molecular weight is 475.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • A study by Yılmaz et al. (2015) synthesized derivatives of indapamide from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide. One compound, 4-Chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, exhibited significant proapoptotic activity and anticancer properties against melanoma cancer cell lines, with IC50 values of 85–95 µM. It also inhibited carbonic anhydrase isoforms relevant to cancer (Yılmaz et al., 2015).

Antimicrobial Activity

  • Saeed et al. (2008) prepared various substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides that showed low to moderate antifungal activity in vitro, highlighting their potential in antimicrobial applications (Saeed et al., 2008).

Chemical Synthesis and Structural Analysis

  • Luo and Huang (2004) synthesized N-p-Methylbenzyl benzamide using solid phase synthesis techniques and analyzed its crystal structure, which has implications for understanding the structural properties of similar benzamide derivatives (Luo & Huang, 2004).

Medicinal Chemistry and Drug Development

  • Adhami et al. (2012) explored the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd, which could have implications for the development of new medicinal compounds (Adhami et al., 2012).

Properties

IUPAC Name

4-benzoyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O4S2/c1-2-14-27-20-13-12-19(33(25,30)31)15-21(20)32-24(27)26-23(29)18-10-8-17(9-11-18)22(28)16-6-4-3-5-7-16/h1,3-13,15H,14H2,(H2,25,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGYOMJNRHEVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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